molecular formula C132H224N44O43 B612328 Secretin acetate CAS No. 10813-74-8

Secretin acetate

Cat. No.: B612328
CAS No.: 10813-74-8
M. Wt: 3115.5 g/mol
InChI Key: VVFCPAYEMPIQMB-UHFFFAOYSA-N
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Description

Secretin acetate is a useful research compound. Its molecular formula is C132H224N44O43 and its molecular weight is 3115.5 g/mol. The purity is usually 98%.
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Biological Activity

Secretin acetate is a synthetic form of the naturally occurring gastrointestinal hormone secretin, which plays a crucial role in digestive processes, particularly in regulating pancreatic secretions and maintaining intestinal homeostasis. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and implications in clinical settings.

Overview of Secretin

Secretin is produced by enteroendocrine S cells in the duodenum and is primarily released in response to gastric acid, fatty acids, and amino acids in the proximal intestine. Its main functions include:

  • Stimulating bicarbonate secretion from the pancreas to neutralize gastric acid.
  • Inhibiting gastric acid secretion to regulate pH levels in the intestine.
  • Promoting bile flow and influencing intestinal motility.

Secretin exerts its effects by binding to specific receptors (secretin receptors) located in various tissues, including the pancreas, liver, and intestines. Upon binding, it activates intracellular signaling pathways predominantly through cyclic adenosine monophosphate (cAMP), leading to various physiological responses:

  • Pancreatic Ductal Cells : Secretin stimulates these cells to secrete bicarbonate-rich fluid, which is essential for proper digestion.
  • Cholangiocytes : It enhances cholangiocyte proliferation and ductal secretion during biliary damage, indicating its role in liver function and recovery from injury .
  • Gut Microbiota : Recent studies have shown that secretin influences gut microbiota composition, affecting various metabolic pathways .

Clinical Applications

This compound has been utilized in clinical settings for diagnosing pancreatic function and treating certain gastrointestinal disorders. Notably:

  • ChiRhoStim (Human Secretin) : This injectable form is used to stimulate pancreatic secretions during diagnostic procedures for pancreatic insufficiency. It has been shown to significantly increase bicarbonate secretion when administered intravenously .

Effects on Gut Microbiota

A study investigating the impact of secretin gene knockout on gut microbiota revealed that the absence of secretin alters microbial composition without significantly affecting short-chain fatty acid concentrations. Specific genera such as Bacteroides and Ruminococcus increased in abundance, while Akkermansia decreased .

Microbial GenusSCT Knockout Effect
BacteroidesIncreased
RuminococcusIncreased
AkkermansiaDecreased
EscherichiaDecreased

This suggests that secretin plays a role in maintaining a balanced gut microbiome.

Physiological Effects

Research has demonstrated that this compound can influence intracellular pH regulation in pancreatic ducts. A study showed that it stimulates bicarbonate and acetate efflux without affecting sodium-dependent bicarbonate transport . This finding underscores its importance in maintaining pH balance during digestive processes.

Pharmacokinetics

The pharmacokinetic profile of synthetic human secretin indicates a rapid onset of action with a half-life of approximately 45 minutes post-administration. The clearance rate is around 580.9 mL/min, making it effective for acute therapeutic applications .

Properties

IUPAC Name

acetic acid;5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C130H220N44O41.C2H4O2/c1-59(2)41-79(119(208)173-99(65(13)14)102(134)191)152-94(183)52-148-105(194)76(31-34-92(132)181)157-114(203)82(44-62(7)8)164-116(205)83(45-63(9)10)162-108(197)73(28-22-38-145-128(137)138)154-111(200)77(32-35-93(133)182)158-115(204)81(43-61(5)6)160-107(196)72(27-21-37-144-127(135)136)153-103(192)66(15)151-121(210)88(54-175)169-118(207)87(50-98(189)190)166-110(199)74(29-23-39-146-129(139)140)155-113(202)80(42-60(3)4)161-109(198)75(30-24-40-147-130(141)142)156-122(211)90(56-177)170-117(206)84(46-64(11)12)163-112(201)78(33-36-96(185)186)159-123(212)91(57-178)171-126(215)101(68(17)180)174-120(209)85(47-69-25-19-18-20-26-69)167-125(214)100(67(16)179)172-95(184)53-149-106(195)86(49-97(187)188)165-124(213)89(55-176)168-104(193)71(131)48-70-51-143-58-150-70;1-2(3)4/h18-20,25-26,51,58-68,71-91,99-101,175-180H,21-24,27-50,52-57,131H2,1-17H3,(H2,132,181)(H2,133,182)(H2,134,191)(H,143,150)(H,148,194)(H,149,195)(H,151,210)(H,152,183)(H,153,192)(H,154,200)(H,155,202)(H,156,211)(H,157,203)(H,158,204)(H,159,212)(H,160,196)(H,161,198)(H,162,197)(H,163,201)(H,164,205)(H,165,213)(H,166,199)(H,167,214)(H,168,193)(H,169,207)(H,170,206)(H,171,215)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFCPAYEMPIQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C132H224N44O43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694214
Record name Acetic acid--histidylseryl-alpha-aspartylglycylthreonylphenylalanylthreonylseryl-alpha-glutamylleucylserylarginylleucylarginyl-alpha-aspartylserylalanylarginylleucylglutaminylarginylleucylleucylglutaminylglycylleucylvalinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3115.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10813-74-8
Record name Acetic acid--histidylseryl-alpha-aspartylglycylthreonylphenylalanylthreonylseryl-alpha-glutamylleucylserylarginylleucylarginyl-alpha-aspartylserylalanylarginylleucylglutaminylarginylleucylleucylglutaminylglycylleucylvalinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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